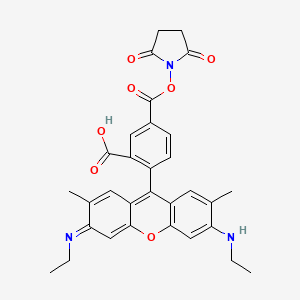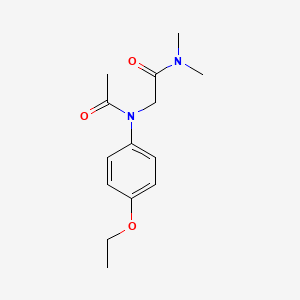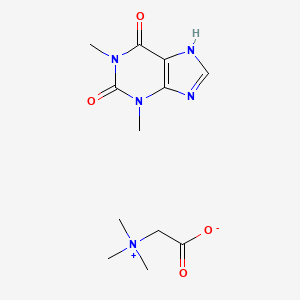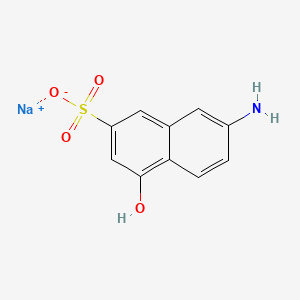
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of an o-aminobenzyl group attached to the tetrahydroisoquinoline core, which is further modified by the addition of two hydrochloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps. One common method starts with the reduction of o-nitrobenzaldehyde to o-aminobenzyl alcohol using zinc and hydrochloric acid in an alcoholic solution . This intermediate is then subjected to a Mannich reaction with 2-methyl-1,2,3,4-tetrahydroisoquinoline and formaldehyde to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroisoquinolines .
Aplicaciones Científicas De Investigación
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the receptor’s active site . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
- o-Aminobenzyl alcohol
Uniqueness
1-(o-Aminobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to the presence of both the o-aminobenzyl group and the tetrahydroisoquinoline core, which confer distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Propiedades
Número CAS |
17750-48-0 |
|---|---|
Fórmula molecular |
C17H22Cl2N2 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
[2-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]phenyl]azanium;dichloride |
InChI |
InChI=1S/C17H20N2.2ClH/c1-19-11-10-13-6-2-4-8-15(13)17(19)12-14-7-3-5-9-16(14)18;;/h2-9,17H,10-12,18H2,1H3;2*1H |
Clave InChI |
IHUBXLIIDFPIBE-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CCC2=CC=CC=C2C1CC3=CC=CC=C3[NH3+].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)








![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)


![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)

